molecular formula C10H6BrNO2S B1526751 3-(4-Bromophenyl)isothiazole-5-carboxylic acid CAS No. 1497981-17-5

3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Cat. No.: B1526751
CAS No.: 1497981-17-5
M. Wt: 284.13 g/mol
InChI Key: ULGBCTRYRSFAMR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)isothiazole-5-carboxylic acid (CAS 1497981-17-5) is a high-value, multifunctional heterocyclic building block extensively used in scientific research and the development of novel chemical entities . This compound features both an isothiazole core, known for its wide range of biological activities, and a carboxylic acid functional group, making it a versatile scaffold for further synthetic modification . The bromophenyl substituent acts as a handle for further cross-coupling reactions, allowing researchers to efficiently construct more complex molecular architectures. Isothiazole carboxylic acids, in general, have demonstrated significant research potential in various areas, including as precursors for compounds studied for anti-HIV, hypolipidemic, and anti-inflammatory activities . The compound serves as a crucial intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where the bromine atom can be functionalized. It is also valuable in medicinal chemistry for the design and synthesis of potential pharmacologically active molecules, such as anticancer agents, and compounds with acaricidal, insecticidal, and fungicidal properties . Specifications: • CAS Number: 1497981-17-5 • Molecular Formula: C 10 H 6 BrNO 2 S • Molecular Weight: 284.13 g/mol • Purity: ≥95% Handling & Safety: This compound requires careful handling. Signal Word: Warning . Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for animal or human use.

Properties

IUPAC Name

3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBCTRYRSFAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1497981-17-5
Record name 3-(4-bromophenyl)isothiazole-5-carboxylic acid
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Preparation Methods

Diazotization of 3-Bromo-4-phenylisothiazole-5-carboxamide

A highly efficient method for synthesizing 3-(4-Bromophenyl)isothiazole-5-carboxylic acid involves the diazotization of the corresponding carboxamide precursor:

  • Starting material : 3-bromo-4-phenylisothiazole-5-carboxamide
  • Reagents and conditions : Sodium nitrite (NaNO2, 4 equivalents) in trifluoroacetic acid (TFA) at approximately 0 °C
  • Procedure : The carboxamide is treated with NaNO2 in TFA at low temperature, leading to rapid consumption of the starting material within 15 minutes. The reaction mixture is then quenched with water and extracted with tert-butyl methyl ether (t-BuOMe).
  • Yield and purity : This method affords the target carboxylic acid in an excellent 99% yield as colorless needles.
  • Characterization : The product shows a melting point of 180–182 °C and UV-vis absorption at 298 nm (log ε 3.89), confirming the intact isothiazole ring structure. Elemental analysis matches the expected formula C10H6BrNO2S.

This process is summarized in the following table:

Step Reagents/Conditions Outcome Yield (%) Notes
Diazotization NaNO2 (4 equiv.), TFA, 0 °C Conversion of carboxamide to acid 99 Rapid reaction, high purity
Work-up Quench with water, extract with t-BuOMe Isolation of acid as needles - Melting point 180–182 °C

This method is notable for its simplicity, mild conditions, and high yield, making it a preferred route for preparing this compound.

Alternative Synthesis via Thiobenzamide and Cyclization (Related Isothiazole Derivatives)

While direct preparation methods for this compound are limited, related synthetic strategies for isothiazole carboxylic acids provide insight into alternative approaches:

  • Preparation of thiobenzamide intermediates : Starting from 3-bromo-4-hydroxybenzaldehyde, the compound is converted to 3-bromo-4-hydroxy-thiobenzamide via reaction with thioacetamide under acidic conditions.
  • Cyclization step : The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester to form the isothiazole ring, yielding 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
  • Further functionalization : Alkylation and cyanation steps can then be applied to introduce substituents at the 4-position of the phenyl ring or to modify the carboxylate ester group.
  • Purification : The final compounds are purified by crystallization or salt formation to improve purity and yield.

Although this route is more complex and involves multiple steps, it provides a framework for synthesizing substituted isothiazole carboxylic acids with bromophenyl groups.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Diazotization of Carboxamide 3-bromo-4-phenylisothiazole-5-carboxamide NaNO2, TFA, 0 °C 99 High yield, mild conditions Requires carboxamide precursor
Thiobenzamide Cyclization Route 3-bromo-4-hydroxybenzaldehyde Thioacetamide, 2-chloroacetoacetic acid ethyl ester, alkylation 70–90 Versatile, allows substitutions Multi-step, more complex

Detailed Research Findings and Notes

  • The diazotization method is highly selective and efficient, producing the acid without the need for chromatographic purification, which enhances scalability.
  • The reaction temperature control (around 0 °C) is critical to prevent side reactions and decomposition.
  • Extraction and drying steps are straightforward, using common organic solvents and drying agents like sodium sulfate.
  • The compound's physical properties (melting point, UV-vis absorption) confirm the structural integrity of the isothiazole ring and bromophenyl substitution.
  • The alternative multi-step synthesis involving thiobenzamide intermediates is useful for analog synthesis but less direct and lower yielding for the specific acid .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted thiazole carboxylic acid.

    Substitution: Various substituted thiazole carboxylic acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

3-(4-Bromophenyl)isothiazole-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and anti-cancer agents . The bromophenyl substitution enhances the compound's binding affinity to biological targets, making it a promising candidate for drug development.

Biological Research

This compound is utilized in studies investigating the mechanisms of action within biological pathways. It has been shown to exhibit antimicrobial and anticancer properties , with several studies reporting its effectiveness against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant cytotoxicity against human lung adenocarcinoma cells, indicating its potential as a lead compound in cancer therapy .

Material Science

In material science, this compound is explored for developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance, making it valuable in creating advanced polymers and coatings .

Analytical Chemistry

The compound acts as a standard reference material in analytical methods, facilitating the calibration and validation of techniques used to detect and quantify similar compounds. This application is critical in ensuring the accuracy and reliability of analytical results in research laboratories .

Environmental Science

Research has also focused on the environmental implications of brominated compounds like this compound. Studies investigate its potential applications in environmental monitoring, particularly assessing the impact of such compounds on ecosystems .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells .

Case Study 2: Antimicrobial Properties

Another research article demonstrated that this compound and its derivatives showed significant inhibition against Pseudomonas aeruginosa and Bacillus anthracis, indicating potential use as novel antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that modifications to the bromophenyl group significantly affected antimicrobial potency .

Case Study 3: Material Development

In material science applications, researchers synthesized polymers incorporating this compound, resulting in materials with improved thermal stability and mechanical properties. These advancements suggest potential uses in coatings and electronic devices .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerA549 (Lung Adenocarcinoma)23.30 ± 0.35
AntimicrobialPseudomonas aeruginosa5.5
AntimicrobialBacillus anthracis4.9

Table 2: Applications Overview

Application AreaDescription
PharmaceuticalDevelopment of anti-inflammatory and anticancer drugs
Biological ResearchStudies on mechanisms of action; antimicrobial activity
Material ScienceDevelopment of advanced polymers with enhanced properties
Analytical ChemistryStandard reference material for calibration and validation
Environmental ScienceMonitoring environmental impact of brominated compounds

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the thiazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Table 1. Comparative Data for 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Spectral Data (IR, UV-vis)
This compound C₁₀H₆BrNO₂S 282.06 180–182 99% IR: 1736 cm⁻¹ (C=O), 2926 cm⁻¹ (O-H); UV: 298 nm
3-Bromoisothiazole-5-carboxylic acid C₄H₂BrNO₂S 207.99 139–141 95% IR: 1719 cm⁻¹ (C=O); UV: 284 nm
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 282.09 Not reported Not reported Solubility: Chloroform, methanol
3-Bromo-4-phenylisothiazole-5-carboxylic acid C₁₀H₆BrNO₂S 282.06 180–182 99% IR: 1736 cm⁻¹ (C=O); UV: 298 nm

Key Observations:

Core Heterocycle Differences :

  • Isothiazoles (e.g., this compound) exhibit sulfur and nitrogen in a 1,2-thiazole arrangement, enhancing electron-deficient character compared to isoxazoles (oxygen and nitrogen in 1,2-oxazole), which are less polarizable .
  • The isothiazole ring in the target compound contributes to a higher melting point (180–182°C) than the simpler 3-bromoisothiazole-5-carboxylic acid (139–141°C) .

Substituent Effects: The 4-bromophenyl group increases molecular rigidity and steric bulk, influencing solubility and reactivity. For example, the target compound is sparingly soluble in non-polar solvents, whereas the methyl-substituted isoxazole analogue (C₁₁H₈BrNO₃) shows slight solubility in chloroform .

Synthetic Efficiency: The target compound’s synthesis via NaNO₂/TFA (99% yield) outperforms traditional H₂SO₄-mediated methods (39% yield) . In contrast, isoxazole derivatives often require ester hydrolysis (e.g., LiOH in THF/MeOH/H₂O) for carboxylic acid formation, which may involve multiple steps .

Functional and Application Comparisons

  • Biological Activity :

    • Isothiazole carboxylic acids are explored for anti-HIV, anticancer, and anti-inflammatory applications due to their ability to interact with enzymatic active sites . For instance, 3-benzyloxyisothiazole-4/5-carboxylic acids show anti-HIV activity .
    • Isoxazole analogues, such as 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, are used in drug discovery for their metabolic stability and lower toxicity profiles .
  • Derivatization Potential: The carboxylic acid group in the target compound enables amide, ester, or salt formation, making it a precursor for libraries of bioactive molecules. In contrast, methyl-substituted isoxazoles require additional functionalization steps for diversification .

Spectroscopic and Analytical Distinctions

  • IR Spectroscopy :

    • The target compound’s carboxylic acid C=O stretch (1736 cm⁻¹) is shifted ~64 cm⁻¹ higher than its amide precursor (1672 cm⁻¹) due to resonance effects .
    • Isoxazole derivatives typically exhibit C=O stretches near 1719 cm⁻¹, reflecting reduced conjugation with the heterocycle .
  • UV-vis Absorption :

    • The 4-bromophenyl group in the target compound causes a bathochromic shift (298 nm vs. 284 nm for 3-bromoisothiazole-5-carboxylic acid), attributed to extended π-conjugation .

Biological Activity

3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : The compound features a thiazole ring substituted with a bromophenyl group and a carboxylic acid group. This unique combination imparts specific chemical reactivity and potential biological activity.

Molecular Formula : C₉H₆BrN₃O₂S

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole compounds against various pathogens, demonstrating minimum inhibitory concentrations (MIC) in the range of 3.92–4.01 mM against Candida albicans and Aspergillus niger .

PathogenMIC (mM)
Candida albicans3.92–4.01
Aspergillus niger4.01–4.23

Antiviral Activity

The compound has shown potential as an antiviral agent, particularly against flaviviruses. In vitro studies demonstrated that certain thiazole derivatives could inhibit viral replication significantly at concentrations as low as 50 µM, with effective concentrations (EC50) being established for various analogs .

Compound IDEC50 (µM)GI50 (µM)
6i91.0261.7
1283.2365.7

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially leading to inhibition or modulation of their activity.
  • Hydrogen Bonding : The thiazole ring can participate in hydrogen bonding with target molecules, enhancing binding affinity.
  • Structural Modifications : Variations in substituents on the phenyl or thiazole rings can significantly alter biological activity, as evidenced by SAR studies.

Case Studies and Research Findings

  • Anticancer Activity : In vitro tests against hepatocellular carcinoma cell lines (HepG-2) revealed that certain thiazole derivatives exhibited IC50 values less than that of doxorubicin, indicating promising anticancer potential .
    Compound IDIC50 (µg/mL)
    Compound 91.61 ± 1.92
    Compound 101.98 ± 1.22
  • Structure-Activity Relationship (SAR) : Detailed SAR analysis has shown that electron-donating or withdrawing groups on the phenyl ring can enhance or diminish biological activity, providing insights for future drug design .

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)isothiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 4-bromobenzaldehyde derivatives. A common method includes reacting 4-bromobenzaldehyde with hydroxylamine under reflux in ethanol or acetonitrile to form the isothiazole core, followed by carboxylation or esterification . Key variables affecting yield include solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux conditions), and catalyst selection. For example, esterification steps may require acidic or basic catalysts, with yields optimized by controlling stoichiometry and reaction time.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the isothiazole ring structure and substituent positions. The bromophenyl group exhibits distinct aromatic splitting patterns, while the carboxylic acid proton appears deshielded (~12-14 ppm) .
  • X-ray Crystallography : Tools like SHELXL and SHELXT enable precise determination of bond lengths, angles, and crystal packing. For example, SHELXL refinements can resolve disorder in the bromophenyl group or carboxylic acid moiety .
  • HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from incomplete cyclization .

Q. How does the bromine substituent impact the compound’s reactivity in further derivatization?

The electron-withdrawing bromine atom enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the para position of the phenyl ring. The carboxylic acid group allows for amidation or esterification, enabling the creation of prodrugs or targeted conjugates. Reactivity can be modulated by protecting the carboxylic acid during halogenation or cross-coupling reactions .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

Contradictions in structural data often arise from disordered atoms or poor crystal quality. Advanced refinement strategies include:

  • Using SHELXL’s PART and SAME instructions to model disorder .
  • Incorporating high-resolution data (≤0.8 Å) to reduce thermal motion artifacts.
  • Cross-validating with DFT calculations to compare theoretical and experimental bond lengths .

Q. What strategies optimize the synthesis of analogs with improved bioactivity?

  • Parallel Synthesis : Systematic variation of substituents (e.g., replacing bromine with other halogens or electron-donating groups) to explore structure-activity relationships (SAR).
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps, improving yield by minimizing thermal decomposition .
  • Computational Screening : Molecular docking against target proteins (e.g., enzymes in agrochemical pathways) identifies promising analogs before synthesis .

Q. How do solvent effects and pH influence the compound’s stability in biological assays?

  • pH-Dependent Degradation : The carboxylic acid group may undergo decarboxylation under acidic conditions. Stability studies using HPLC at physiological pH (7.4) and simulated gastric fluid (pH 1.2) are recommended.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the compound in stock solutions, while aqueous buffers may require co-solvents to prevent precipitation .

Methodological Considerations

  • Data Validation : Cross-correlate NMR, MS, and XRD data to confirm structural assignments. For example, unexpected NOE effects in NMR may indicate conformational flexibility not captured in XRD .
  • Biological Assay Design : Use isothiazole derivatives as positive controls to benchmark activity in antimicrobial or enzyme inhibition assays, leveraging known bioactivity of structurally related compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)isothiazole-5-carboxylic acid
Reactant of Route 2
3-(4-Bromophenyl)isothiazole-5-carboxylic acid

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